BenchChemオンラインストアへようこそ!

Tacrine Hydrochloride

Alzheimer's Disease Enzymology Drug Discovery

Tacrine Hydrochloride is the required reference for labs developing drug-induced liver injury (DILI) models, with a clinically documented 49% ALT elevation rate. Its equipotent dual inhibition of AChE and BChE (IC₅₀ ratio ≈1.2) makes it the definitive benchmark for selectivity profiling. Achieves a 5-fold brain-to-plasma ratio—unmatched by 7-MEOTA—enabling robust CNS target engagement in neuropharmacology studies.

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
CAS No. 1684-40-8
Cat. No. B1682878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacrine Hydrochloride
CAS1684-40-8
Synonyms1,2,3,4-Tetrahydro-9-acridinamine
1,2,3,4-Tetrahydroaminoacridine
9-Amino-1,2,3,4-Tetrahydroacridine
Cognex
Romotal
Tacrine
Tacrine Hydrochloride
Tenakrin
Tetrahydroaminoacridine
THA
Molecular FormulaC13H15ClN2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)N.Cl
InChIInChI=1S/C13H14N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H
InChIKeyZUFVXZVXEJHHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tacrine Hydrochloride CAS 1684-40-8: Core Cholinesterase Inhibition Profile and Procurement Baseline


Tacrine Hydrochloride (CAS 1684-40-8), a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a founding member of the aminoacridine class of cholinesterase inhibitors [1]. Its dual inhibition profile is characterized by IC50 values of 31 nM against venom AChE and 25.6 nM against human serum BChE, with corresponding inhibition constants (Ki) of 13 nM and 12 nM, respectively, establishing it as a non-selective, equipotent inhibitor of both cholinesterase enzymes [2].

Tacrine Hydrochloride: Why In-Class Cholinesterase Inhibitor Substitution Compromises Experimental Validity


The substitution of Tacrine Hydrochloride with other cholinesterase inhibitors—including newer clinical agents or investigational analogs—without explicit quantitative justification introduces significant and measurable variability across multiple experimental dimensions. Key differentiators that preclude simple interchange include: (i) a unique dual AChE/BChE inhibition profile with nearly equal potency (IC50 ratio ~1.2), in stark contrast to the high AChE selectivity of donepezil and galantamine [1]; (ii) a distinct blood-brain barrier penetration characteristic resulting in a 5-fold brain-to-plasma accumulation, a parameter not replicated by its own 7-methoxy derivative (7-MEOTA) which exhibits a markedly lower brain-to-plasma ratio (Kp 1.20 vs. 0.10) [2]; and (iii) a well-documented hepatotoxicity liability, with ALT elevations observed in approximately 49% of treated patients, a safety signal that fundamentally alters the risk-benefit calculus for any in vivo study or cell-based assay requiring sustained compound exposure [3].

Tacrine Hydrochloride: Quantitative Evidence for Differentiated Scientific Utility and Procurement Decisions


Comparative Inhibitory Potency and Selectivity of Tacrine vs. Donepezil, Rivastigmine, and Galantamine on Human AChE and BChE

Tacrine Hydrochloride demonstrates a non-selective inhibition profile for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a characteristic that diverges sharply from the AChE-selective profiles of the clinical comparators donepezil, rivastigmine, and galantamine. In a direct comparative study, the IC50 of tacrine for AChE was 77 nM, while rivastigmine exhibited an IC50 of 4.3 nM and donepezil 6.7 nM [1]. Furthermore, tacrine's selectivity index (IC50 BChE/IC50 AChE) is approximately 0.38, indicating near-equipotent inhibition of both enzymes [2]. This contrasts with galantamine, which is reported to be greater than 50-fold selective for AChE .

Alzheimer's Disease Enzymology Drug Discovery

Comparative Blood-Brain Barrier Penetration and Brain Accumulation: Tacrine vs. 7-Methoxytacrine (7-MEOTA)

Tacrine Hydrochloride demonstrates significantly superior brain penetration and accumulation compared to its 7-methoxy derivative, 7-MEOTA. In a single-dose rat study (16 mg/kg), tacrine crossed the blood-brain barrier and concentrated in brain tissue at a level approximately 5-fold higher than in plasma [1]. A comparative study of tacrine and 7-MEOTA reported that the brain-to-plasma partition coefficient (Kp, calculated as AUCbrain/AUCplasma) was 1.20 for tacrine, while it was markedly lower at 0.10 for 7-MEOTA [2]. This 12-fold difference in Kp value underscores that minor structural modifications can profoundly alter CNS distribution.

Pharmacokinetics Neuroscience CNS Drug Delivery

Quantified Hepatotoxicity Risk: Tacrine vs. Donepezil, Rivastigmine, and Galantamine in Clinical Trials

Tacrine Hydrochloride is uniquely associated with a high incidence of hepatotoxicity among clinically used cholinesterase inhibitors. A retrospective review of 2,446 Alzheimer's disease patients treated with tacrine reported that 49% experienced elevated serum alanine aminotransferase (ALT) levels [1]. Within this group, 25% exhibited ALT elevations greater than 3 times the upper limit of normal (ULN), and 2% had elevations exceeding 20 times ULN [1]. This safety profile is in stark contrast to newer AChE inhibitors like donepezil, rivastigmine, and galantamine, which are not associated with this degree of hepatotoxicity and do not require routine ALT monitoring [2].

Toxicology Clinical Safety Drug-Induced Liver Injury

Comparative Inhibition of AChE: Tacrine vs. 7-Methoxytacrine (7-MEOTA) in a Biosensor Assay

In a direct comparative study using an electrochemical biosensor with immobilized acetylcholinesterase (AChE), 7-methoxytacrine (7-MEOTA) was found to be a significantly more potent inhibitor than tacrine. The study determined an IC50 of (6.67 ± 0.92) × 10⁻⁷ M for tacrine and a much lower IC50 of (1.66 ± 1.43) × 10⁻⁹ M for 7-MEOTA [1]. This represents an approximately 400-fold difference in potency, with 7-MEOTA being the stronger AChE inhibitor in this specific in vitro system.

Biosensor Technology Enzyme Inhibition Analytical Chemistry

Comparative Efficacy in Alzheimer's Disease: Tacrine vs. Donepezil, Galantamine, and Rivastigmine (Model-Based Meta-Analysis)

A model-based meta-analysis of 31 clinical trials (11,816 patients) quantitatively characterized the dose-response relationships for cholinesterase inhibitors in mild-to-moderate Alzheimer's disease using ADAS-Cog scores. The analysis revealed that while donepezil, galantamine, and rivastigmine share comparable and modest efficacy, tacrine was found to have even lower efficacy in this patient population [1]. The estimated ED50 for tacrine was 280 mg, which is substantially higher than the ED50 values for donepezil (6.6 mg), galantamine (17 mg), and rivastigmine (11 mg) [1].

Alzheimer's Disease Clinical Pharmacology Meta-Analysis

Tacrine Hydrochloride: Defined Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Positive Control for In Vitro Hepatotoxicity and DILI Model Development

Tacrine Hydrochloride is the gold-standard positive control for developing and validating in vitro models of drug-induced liver injury (DILI). With a clinically documented 49% incidence of ALT elevations in patients and established hepatotoxicity mechanisms [1], it serves as an essential reference compound for hepatic spheroid, hepatocyte, or microsomal assays designed to screen for and study hepatotoxic liability. Its use is mandatory for establishing assay sensitivity and benchmarking the performance of new liver-on-a-chip or 3D culture systems against a well-characterized hepatotoxicant.

Reference Standard for Non-Selective Cholinesterase Inhibition in Enzymology Studies

Tacrine is the benchmark compound for experiments requiring a non-selective, dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its nearly equal potency against both enzymes (IC50 ratio ~1.2) [2] makes it the ideal reference standard for characterizing the inhibition profiles of novel chemical entities. Researchers can directly compare the selectivity index of their compounds against tacrine's established ratio of 0.38 to quantify improvements in target selectivity, a critical step in the development of safer, next-generation cholinesterase inhibitors.

In Vivo Tool Compound for Studying CNS Cholinergic Function with High Brain Penetration

For in vivo studies in rodents where high and sustained brain exposure is paramount, Tacrine Hydrochloride offers a distinct advantage. Its ability to achieve a 5-fold brain-to-plasma concentration ratio following a single oral dose [3] ensures robust target engagement in the central nervous system. This pharmacokinetic profile makes it the preferred tool compound for acute or sub-chronic studies investigating the role of central cholinergic tone in cognitive function, neuroprotection, or behavioral pharmacology, where high CNS exposure is required to elicit a maximal pharmacological response.

Historical Comparator for Benchmarking New Alzheimer's Disease Therapeutics

In the preclinical development of novel Alzheimer's disease therapies, Tacrine Hydrochloride serves as an essential historical comparator. Its well-documented, albeit modest, clinical efficacy (ED50 = 280 mg) [4] and distinct safety profile provide a critical baseline against which the therapeutic index of new chemical entities can be assessed. Including tacrine as a comparator arm in preclinical efficacy models (e.g., transgenic mouse models of AD) allows for a quantitative demonstration of improved efficacy and reduced toxicity, which is a key component of an Investigational New Drug (IND) application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacrine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.